molecular formula C28H24N2O5S2 B2555356 methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 396724-96-2

methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2555356
CAS No.: 396724-96-2
M. Wt: 532.63
InChI Key: FLGQHGAOKWCNND-UHFFFAOYSA-N
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Description

Methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex chemical compound known for its unique structural features and multifaceted applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate involves a multi-step process:

  • Formation of Quinoline Intermediate: : Starting from a simple aromatic amine, quinoline is synthesized through a Skraup reaction.

  • Sulfonylation: : The quinoline intermediate undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.

  • Benzamide Coupling: : The sulfonylated quinoline is coupled with a benzoyl chloride derivative to form the benzamido structure.

  • Thiophene Carboxylation: : The final step involves the coupling of the benzamido-quinoline intermediate with a thiophene carboxylic acid derivative, using a suitable esterification reagent such as dimethyl sulfate.

Industrial Production Methods

Industrial-scale production requires optimized reaction conditions to ensure high yield and purity:

  • Temperature Control: : Each reaction step is performed at its specific optimal temperature range (often between 60-100°C).

  • Catalysts and Solvents: : Specific catalysts and solvents are chosen for each step to maximize efficiency and minimize by-products.

  • Purification: : The final product undergoes rigorous purification methods, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones.

  • Reduction: : Reduction can be used to remove certain functional groups or convert them to their simpler forms.

  • Substitution: : The aromatic and quinoline structures facilitate various substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution Conditions: : Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

  • Oxidation Products: : Quinoline N-oxide derivatives.

  • Reduction Products: : Simplified thiophene or quinoline rings.

  • Substitution Products: : Various alkylated or acylated derivatives of the core structure.

Scientific Research Applications

Methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate has been explored in various research fields:

  • Chemistry: : Used as a precursor in the synthesis of other complex organic molecules.

  • Biology: : Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

  • Industry: : Employed in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : Often targets specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : Depending on the context, it can interact with metabolic or signaling pathways, either activating or inhibiting them based on its structural conformation and functional groups.

Comparison with Similar Compounds

Compared to similar compounds, methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate stands out due to its unique combination of functional groups:

  • Similar Compounds: : Quinoline derivatives, benzamido compounds, and thiophene carboxylates.

This compound's multifaceted nature and broad applicability make it a significant subject of study in various scientific domains, ensuring its continued relevance and interest.

Properties

IUPAC Name

methyl 3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5S2/c1-35-28(32)26-23(18-25(36-26)20-9-3-2-4-10-20)29-27(31)21-13-15-22(16-14-21)37(33,34)30-17-7-11-19-8-5-6-12-24(19)30/h2-6,8-10,12-16,18H,7,11,17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGQHGAOKWCNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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